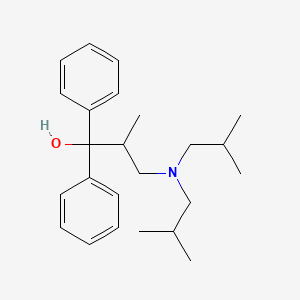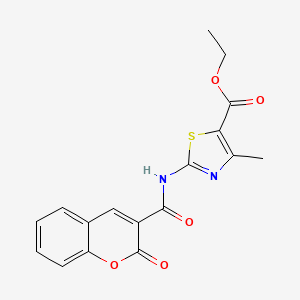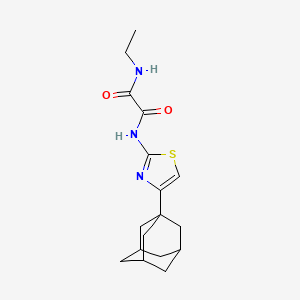
2,2,7,7-Tetramethyloctanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7,7-Tetramethyloctanedioic acid is an organic compound with the molecular formula C12H22O4. It is a dicarboxylic acid, characterized by the presence of two carboxyl groups (-COOH) attached to a central carbon chain. This compound is notable for its unique structure, which includes four methyl groups attached to the carbon chain, making it highly branched. The compound is used in various scientific and industrial applications due to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethyloctanedioic acid typically involves the reaction of suitable precursors under controlled conditions. One common method includes the oxidation of 2,2,7,7-tetramethyloctane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction is usually carried out in an acidic medium to facilitate the formation of the dicarboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as catalytic oxidation. This method uses catalysts like platinum or palladium to enhance the efficiency of the oxidation reaction. The process is designed to maximize yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,7,7-Tetramethyloctanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state products.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols (for esterification), amines (for amidation), acidic or basic catalysts.
Major Products:
Oxidation: Higher oxidation state products.
Reduction: Alcohols, aldehydes.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
2,2,7,7-Tetramethyloctanedioic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,7,7-Tetramethyloctanedioic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes .
Comparación Con Compuestos Similares
Adipic acid (Hexanedioic acid): A linear dicarboxylic acid with six carbon atoms.
Pimelic acid (Heptanedioic acid): A linear dicarboxylic acid with seven carbon atoms.
Suberic acid (Octanedioic acid): A linear dicarboxylic acid with eight carbon atoms.
Uniqueness: 2,2,7,7-Tetramethyloctanedioic acid is unique due to its highly branched structure, which imparts distinct chemical properties compared to its linear counterparts. The presence of four methyl groups enhances its steric hindrance and influences its reactivity and interactions with other molecules .
Propiedades
Número CAS |
16386-99-5 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
2,2,7,7-tetramethyloctanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-11(2,9(13)14)7-5-6-8-12(3,4)10(15)16/h5-8H2,1-4H3,(H,13,14)(H,15,16) |
Clave InChI |
HTGDDXZLPDBWRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCC(C)(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-2H-benzo[b][1,4]thiazine hydrochloride](/img/structure/B11999189.png)

![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B11999198.png)


![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)






![1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B11999271.png)
